molecular formula C3H5NO2 B155165 Dehydroalanine CAS No. 1948-56-7

Dehydroalanine

Cat. No. B155165
CAS RN: 1948-56-7
M. Wt: 87.08 g/mol
InChI Key: UQBOJOOOTLPNST-UHFFFAOYSA-N
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Description

Dehydroalanine (DHA) is a dehydroamino acid that does not exist in its free form, but it occurs naturally as a residue found in peptides of microbial origin . As an amino acid residue, it is unusual because it has an unsaturated backbone . Its molecular formula is C3H5NO2 .


Synthesis Analysis

Dehydroalanine can be synthesized from cysteine or serine by simple base catalysis without the need for an enzyme . This can happen during cooking and alkaline food preparation processes . Multiple methods have been described for the chemical conversion of cysteine to dehydroalanine on peptides and proteins . The most general method investigated—a bis-alkylation–elimination of cysteine to dehydroalanine —was applied successfully to multiple proteins .


Molecular Structure Analysis

The molecular structure of dehydroalanine is planar due to the sp2 hybridization of the α-carbon . This gives it different structural properties and reactivity than conventional sp3 hybridized amino acids .


Chemical Reactions Analysis

Dehydroalanine is a synthetic precursor to a wide array of protein modifications . It is electrophilic due to the α,β-unsaturated carbonyl, and can, for example, alkylate other amino acids . This activity has made DHA useful synthetically to prepare lanthionine .


Physical And Chemical Properties Analysis

Dehydroalanine has a molar mass of 87.08 g/mol . It is unstable like most primary enamines and hydrolyzes to pyruvate . N-Acylated derivatives of dehydroalanine, such as peptides and related compounds, are stable .

Scientific Research Applications

2. Enabling Site-Selective Protein Modification DHA serves as a synthetic precursor for various protein modifications. Various methods, like bis-alkylation–elimination, have been developed for converting cysteine to DHA in peptides and proteins. These methods are instrumental in site-selective synthesis, enabling modifications such as glycosylation in complex proteins like antibodies (Chalker et al., 2011).

3. Ribosomal Synthesis of DHA-Containing Peptides DHA's incorporation into genetically encoded peptide libraries has been achieved using selenalysine, a selenium-containing lysine analogue. This incorporation, followed by mild oxidative conditions to convert selenalysine into DHA, paves the way for the synthesis of highly decorated peptides. This technique is crucial for creating protein-reactive compounds with potential pharmaceutical applications (Seebeck & Szostak, 2006).

4. DHA as a Template for Pharmacologically Relevant Compounds DHA has been used as a pivotal template in the diversity-oriented synthesis of various pharmacologically significant polyheterocyclic systems. Its incorporation facilitates the assembly of complex molecular structures with potential therapeutic applications (García-González et al., 2015).

5. Exploration of DHA in Biology and Drug Discovery Recent studies highlight the potential of mapping DHA in complex proteomes, contributing to our understanding of its role in biology and diseases. DHA has been explored for site-selective formation and addition chemistry in protein engineering, aiding in fundamental biological research and opening new avenues in drug discovery (Jones, 2020).

6. Conversion of Cysteine in Proteins to DHA DHA can be chemically created from protein cysteine, serving as a starting point to generate proteins with various post-translational modification (PTM) analogues. This conversion is crucial for studying pathways involving proteins like ubiquitin and for annotating PTMs in proteins such as histones (Qiao et al., 2021).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheets (SDS) available online .

Future Directions

Dehydroalanine modification has been explored in the context of photocatalytic conjugate addition strategy . This approach is driving new therapeutic discoveries and providing a powerful impetus for the disruptive innovations of synthetic organic chemistry and chemical biology . Another promising approach for the modification of peptides is the phosphine addition to dehydroalanine . This reaction presents a promising approach for modification of peptides for cargo attachment or altered physical properties in peptide discovery .

properties

IUPAC Name

2-aminoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c1-2(4)3(5)6/h1,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBOJOOOTLPNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173131
Record name Dehydroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Aminoacrylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Dehydroalanine

CAS RN

1948-56-7, 28453-71-6
Record name Dehydroalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1948-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Didehydroalanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dehydroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98RA387EKY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Aminoacrylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydroalanine
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Dehydroalanine
Reactant of Route 3
Dehydroalanine
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Dehydroalanine
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Dehydroalanine
Reactant of Route 6
Dehydroalanine

Citations

For This Compound
12,700
Citations
J Dadova, SRG Galan, BG Davis - Current opinion in chemical biology, 2018 - Elsevier
… overview of approaches to modify proteins via dehydroalanine. We describe methods of Dha … Introduction of dehydroalanine to proteins Dehydroalanine is a naturally occurring amino …
Number of citations: 113 www.sciencedirect.com
DE Palmer, C Pattaroni, K Nunami… - Journal of the …, 1992 - ACS Publications
… parameters for modeling dehydroalanine with the discover … dehydroalanine-containing ring A fragment of nisin and two analogs with either l-or D-alanine substituted for dehydroalanine …
Number of citations: 141 pubs.acs.org
FP Seebeck, JW Szostak - Journal of the American Chemical …, 2006 - ACS Publications
Dehydroalanine is a nonproteinogenic amino acid, but it is a component of a wide variety of natural products with therapeutic activities. Indeed, this α,β-unsaturated residue is a highly …
Number of citations: 133 pubs.acs.org
NM Okeley, Y Zhu, WA Van Der Donk - Organic Letters, 2000 - ACS Publications
Useful methodology is described for the synthesis of dehydroalanine residues (II) within peptides. The unnatural amino acid (Se)-phenylselenocysteine (I) can be incorporated into …
Number of citations: 202 pubs.acs.org
N Haj-Yahya, HP Hemantha, R Meledin… - Organic …, 2014 - ACS Publications
A strategy for the synthesis of dehydroalanine based diubiquitin activity probes is described. The site-specific introduction of dehydroalanine was achieved from diubiquitin bearing Cys …
Number of citations: 102 pubs.acs.org
X Peng, K Xu, Q Zhang, L Liu, J Tan - Trends in Chemistry, 2022 - cell.com
Post-translational modifications of peptides and proteins are not only driving new therapeutic discoveries, but also provide a powerful impetus for the disruptive innovations of synthetic …
Number of citations: 17 www.cell.com
JM Chalker, SB Gunnoo, O Boutureira… - Chemical …, 2011 - pubs.rsc.org
Dehydroalanine is a synthetic precursor to a wide array of protein modifications. We describe multiple methods for the chemical conversion of cysteine to dehydroalanine on peptides …
Number of citations: 364 pubs.rsc.org
E Gross, JL Morell - Journal of the American Chemical Society, 1967 - ACS Publications
… the first time that dehydroalanine is present in a naturally occurring peptide antibiotic. The biological activity of nisin is directly related to the presence of dehydroalanine in the molecule. …
Number of citations: 212 pubs.acs.org
B Yang, N Wang, PD Schnier, F Zheng… - Journal of the …, 2019 - ACS Publications
… we site-specifically generated the reactive dehydroalanine and dehydrobutyrine into proteins. … We further labeled the resultant dehydroalanine-containing protein with thiol-saccharide to …
Number of citations: 62 pubs.acs.org
B Schuster, J Retey - … of the National Academy of Sciences, 1995 - National Acad Sciences
… reaction the dehydroalanine prosthetic group functions as an electrophilic catalyst in the activation of the (3-H atom (15), we examined the PAL reaction by using dehydroalanine-less …
Number of citations: 187 www.pnas.org

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